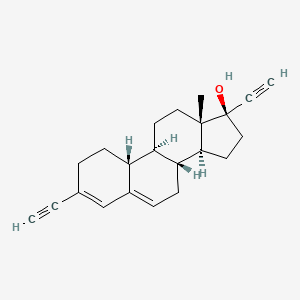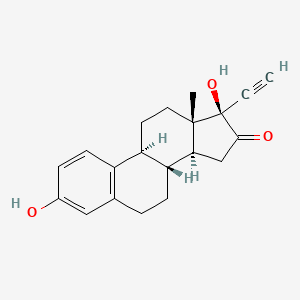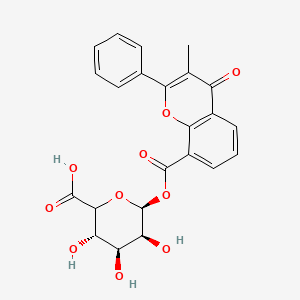
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
描述
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is an organic compound that plays a significant role as an intermediate in the synthesis of various pharmaceuticals. Its structure comprises a thiazole ring substituted with an ethyl ester, a formyl group, and a hydroxyphenyl group. This compound is particularly noted for its application in the preparation of febuxostat, a medication used to treat hyperuricemia and gout.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves multiple steps:
Starting Materials: Thioacetamide and p-cyanophenol are used as the initial raw materials.
Formation of 4-Hydroxy Thiobenzamide: Thioacetamide reacts with p-cyanophenol in an acidic aqueous solution to yield 4-hydroxy thiobenzamide.
Formation of Ethyl 2-(4-Hydroxyphenyl)-4-Methyl-5-Thiazolecarboxylate: 4-Hydroxy thiobenzamide is then reacted with ethyl 2-chloroacetoacetate.
Final Product Formation: The resulting compound is further reacted with methenamine in the presence of polyphosphoric acid and methanesulfonic acid to produce this compound.
Industrial Production Methods
Industrial production methods typically follow the same synthetic route but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 2-(3-carboxy-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Reduction: Ethyl 2-(3-hydroxymethyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is extensively used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studying its effects on biological systems and its potential as a bioactive compound.
Medicine: Development of pharmaceuticals, especially in the synthesis of febuxostat.
Industry: Used in the production of fine chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. In the case of febuxostat synthesis, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include the inhibition of xanthine oxidase, which is crucial in the management of hyperuricemia.
相似化合物的比较
Similar Compounds
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Uniqueness
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is unique due to its specific functional groups that allow for diverse chemical reactions and its role as a key intermediate in the synthesis of febuxostat. Its structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-3-19-14(18)12-8(2)15-13(20-12)9-4-5-11(17)10(6-9)7-16/h4-7,17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRGQNNSIAFIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138017 | |
| Record name | 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161798-01-2 | |
| Record name | 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161798-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161798012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in pharmaceutical research?
A: this compound is a crucial intermediate in the synthesis of Febuxostat [, ]. Febuxostat is a pharmaceutical drug used to treat hyperuricemia and gout due to its ability to inhibit xanthine oxidase [].
Q2: What are the main synthetic routes for producing this compound?
A: Several research papers detail the synthesis of this compound. A common starting material is 4-Hydroxybenzonitrile [, ]. It is then converted to 4-hydroxy-thiobenzamide followed by cyclization to yield Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This intermediate then undergoes formylation, typically using a Duff reaction with hexamethylenetetramine in trifluoroacetic acid [, ], to produce this compound [, ].
Q3: Are there any advantages of the reported synthetic methods for this compound?
A3: Researchers have focused on optimizing the synthesis to be more efficient and environmentally friendly. Some key advantages highlighted in the papers include:
- Avoiding Urotropin: One method eliminates the use of urotropin, reducing potential allergens in the production process [].
- Simplified Procedures: Some synthetic routes avoid complex purification steps like column chromatography, making them suitable for industrial-scale production [, ].
- Improved Yields: Optimized reaction conditions have led to improved overall yields of the final product, Febuxostat, reaching up to 46.1% [].
Q4: Beyond Febuxostat synthesis, has this compound been explored for other applications?
A: Interestingly, research shows this compound can act as a ratiometric fluorescent probe []. It demonstrates selectivity towards cysteine and homocysteine over other biothiols like glutathione and various amino acids []. This property makes it potentially useful for analytical chemistry and diagnostic applications [].
Q5: What is the mechanism behind the fluorescent properties of this compound?
A: The fluorescent sensing mechanism is attributed to an excited-state intramolecular proton transfer (ESIPT) process []. This suggests that the compound's structure and electronic properties are key to its fluorescence activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












